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Compound of Interest

Compound Name: Darunavir-d9

Cat. No.: B021623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of deuterated darunavir, specifically darunavir-d9. This isotopically labeled analog of the

potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for

pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex

biological matrices. This document details a proposed synthetic pathway, experimental

protocols, and in-depth characterization methodologies.

Introduction
Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy

against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action

involves the potent inhibition of the viral protease, an enzyme essential for the maturation of

infectious virions.[2] The development of deuterated analogs of therapeutic agents, such as

darunavir-d9, is crucial for advancing drug development. The substitution of hydrogen with

deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by

mass spectrometry. This property makes deuterated compounds ideal internal standards in

liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise

and accurate quantification of the parent drug in biological samples.[1][3] Darunavir-d9, in

which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a

commonly used internal standard for this purpose.[1][3]
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Synthesis of Deuterated Darunavir (Darunavir-d9)
The synthesis of darunavir-d9 can be achieved by adapting established synthetic routes for

darunavir, with the key modification being the use of a deuterated starting material, specifically

isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.

Proposed Synthetic Scheme
The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-

4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and

subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the

final deuterated product.

Experimental Workflow: Synthesis of Darunavir-d9
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Caption: Proposed synthetic workflow for deuterated darunavir (darunavir-d9).
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Detailed Experimental Protocols
Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)

The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can

also be synthesized from deuterated precursors. A common method involves the reduction of a

deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.

Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-

benzenesulfonamide

This key intermediate is synthesized in a multi-step process:

Epoxide Ring Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted

with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.

Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl

chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent

like dichloromethane.

Reduction: The nitro group of the benzenesulfonamide is subsequently reduced to an amine,

typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a

solvent such as methanol or ethyl acetate.

Step 3: Coupling to form Darunavir-d9

The final step involves the coupling of the synthesized deuterated amine intermediate with an

activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Activation of the Furan Moiety: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with

a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-

nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.[4]

Coupling Reaction: The activated furan derivative is then reacted with the deuterated amine

intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield

darunavir-d9.[4]

Step 4: Purification
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The final product is purified using techniques such as column chromatography on silica gel

followed by recrystallization to obtain high-purity darunavir-d9.

Characterization of Deuterated Darunavir
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration

of the synthesized darunavir-d9.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for confirming the

successful incorporation of deuterium and determining the isotopic purity.

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, is used.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

Data Analysis: The monoisotopic mass of darunavir-d9 is determined and compared to the

theoretical mass. The isotopic distribution is analyzed to calculate the percentage of

deuteration.

Parameter Non-deuterated Darunavir Deuterated Darunavir (d9)

Molecular Formula C₂₇H₃₇N₃O₇S C₂₇H₂₈D₉N₃O₇S

Monoisotopic Mass 547.2430 g/mol 556.2995 g/mol

Expected [M+H]⁺ 548.2508 m/z 557.3073 m/z

Table 1: Theoretical Mass Data for Darunavir and Darunavir-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of

deuterium incorporation.

Experimental Protocol: NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

Data Analysis: In the ¹H NMR spectrum of darunavir-d9, the signals corresponding to the

isobutyl protons will be absent or significantly reduced in intensity. The remaining signals

should correspond to the non-deuterated portions of the molecule. The ¹³C NMR spectrum

will show the presence of all carbon atoms, with those bonded to deuterium exhibiting

characteristic splitting patterns (if observed) and potentially slight shifts.

Proton Assignment
Darunavir (Expected δ,
ppm)

Darunavir-d9 (Expected δ,
ppm)

Aromatic Protons 6.6 - 7.8 6.6 - 7.8

Phenylmethyl Protons ~2.7 - 3.0 ~2.7 - 3.0

Hydroxy Proton Variable Variable

Carbamate NH Variable Variable

Furan Protons ~3.5 - 5.1 ~3.5 - 5.1

Isobutyl CH ~1.8 Absent

Isobutyl CH₂ ~2.9 Absent

Isobutyl CH₃ ~0.8 Absent

Table 2: Expected ¹H NMR Chemical Shifts for Darunavir and Darunavir-d9.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.
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Experimental Protocol: HPLC Analysis

System: A standard HPLC system with a UV detector.

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic

solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g.,

265 nm).

Analysis: The chromatogram is analyzed to determine the percentage purity based on the

peak area of the main component relative to any impurities.

Parameter Typical Value

Chemical Purity >98%

Isotopic Purity >98% (as determined by MS)

Table 3: Typical Purity Specifications for Darunavir-d9.

Mechanism of Action and Signaling Pathway
Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is

crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into

mature, functional proteins and enzymes.[5][6] Inhibition of this process results in the

production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Protease Inhibition by Darunavir
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Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.
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Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic

barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer,

through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25

and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits

the natural substrates from accessing the active site, thereby blocking the catalytic activity of

the enzyme.[5]

Conclusion
The synthesis and characterization of deuterated darunavir are essential for the accurate

bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that

incorporates a deuterated isobutyl moiety, darunavir-d9 can be produced with high chemical

and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC

confirms the successful synthesis and ensures its suitability as an internal standard. A thorough

understanding of its synthesis and characterization, coupled with knowledge of its mechanism

of action, provides a solid foundation for researchers and drug development professionals

working in the field of HIV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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